molecular formula C21H30O2 B1668259 Cannabichromene CAS No. 20675-51-8

Cannabichromene

Cat. No.: B1668259
CAS No.: 20675-51-8
M. Wt: 314.5 g/mol
InChI Key: UVOLYTDXHDXWJU-UHFFFAOYSA-N
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Description

Cannabichromene (CBC), first identified in 1966, is a non-psychoactive phytocannabinoid derived from Cannabis sativa . Structurally similar to CBD, THC, and CBG, CBC shares the molecular formula C₂₁H₃₀O₂ but differs in its side-chain configuration and cyclization pattern . While typically present in low concentrations (<0.3% dry weight) in most cannabis strains, CBC exhibits notable anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromene is typically synthesized from cannabigerolic acid, which is the precursor for all cannabinoids. The synthesis involves the cyclization of cannabigerolic acid by the enzyme cannabichromenic acid synthase to form cannabichromenic acid. This acid is then decarboxylated, either through heat or ultraviolet light exposure, to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from cannabis plants. The process includes:

Chemical Reactions Analysis

Synthetic Routes to Cannabichromene

CBC is synthesized through biogenetic, partial, and total synthetic methods, each with distinct reaction mechanisms.

Metabolic Transformations

CBC undergoes hepatic cytochrome P450 (CYP)-mediated metabolism, yielding bioactive metabolites :

Major Metabolic Pathways

  • Hydroxylation : CYP2C9 and CYP2J2 catalyze 8′-hydroxy-CBC formation (V<sub>max</sub> = 0.12 nmol/min/nmol CYP) .

  • Epoxidation : CYP2C8 produces 6′,7′-epoxy-CBC (K<sub>m</sub> = 4.3 μM) .

Key Metabolites and Bioactivity

MetaboliteStructureBioactivity
8′-Hydroxy-CBCAllylic hydroxylationProinflammatory (↑ TNFα)
6′,7′-Epoxy-CBCEpoxide at diene moietyAnti-inflammatory (↓ IL-6)
1″-Hydroxy-CBCBenzylic hydroxylationModerate anti-inflammatory

Thermal and Acid-Catalyzed Reactions

CBC exhibits structural lability under specific conditions:

Thermal Isomerization

Heating CBC at 100°C induces cycloreversion to a Δ<sup>9</sup>-THC-like derivative via retro-6π-electrocyclization (Figure 9) .

Acid-Catalyzed Rearrangements

In HCl/EtOH, CBC undergoes cationic cyclization to form iso-tetrahydrocannabinol (iso-THC) derivatives (Figure 8) .

Chirality and Scalemic Behavior

CBC exists as a scalemate with strain-dependent enantiomeric excess:

  • (S)-CBC : ~75% dominance in most strains .

  • (R)-CBC : ~25% abundance .
    Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for pharmacological studies .

Stability and Degradation

  • Photodegradation : UV exposure triggers chromene ring-opening, forming cannabicitran analogs .

  • Oxidative Stability : Susceptible to autoxidation at the isoprenyl side chain; storage under inert gas recommended .

Scientific Research Applications

Cannabichromene (CBC) is a phytocannabinoid found in the Cannabis sativa plant, sharing a common precursor molecule, cannabigerol, with other cannabinoids, yet possessing unique structural and pharmacological properties . While research on CBC is still emerging, preliminary studies suggest it has various therapeutic potentials, including anti-inflammatory, anticonvulsant, antibacterial, and antinociceptive effects . This article aims to provide a detailed overview of the scientific research applications of CBC, drawing from diverse and verified sources.

Scientific Research Applications

CBC has garnered interest for its potential therapeutic applications, which have been explored through in vitro and in vivo studies. The following sections detail the current understanding of CBC's applications in various areas.

Anti-Inflammatory Properties

CBC has demonstrated anti-inflammatory properties in several studies. One study elucidated the anti-inflammatory properties of CBC and ascertained its industrial applications . CBC was found to suppress NO production in RAW 264.7 cells and regulate inflammation in the MAPK pathway . It also inhibited NF-κB phosphorylation and showed inhibitory effects in a λ-Carrageenan-induced mouse model .

Neurological Applications

Research indicates that CBC may have neuroprotective and neuronal differentiation properties. A study showed that CBC induces neuronal differentiation in NSC-34 cells . CBC, along with other phytocannabinoids like cannabigerol and cannabinol, can significantly inhibit amyloid β-evoked neurotoxicity and changes in cell morphology in PC12 cells .

Analgesic Potential

CBC has been suggested to have antinociceptive effects . Historically, cannabis preparations have been used for analgesia, including the treatment of neuralgia, headache, and toothache .

Antibacterial Effects

CBC has demonstrated antibacterial activities in preliminary studies . Historically, cannabis has been used as an antibiotic for topical skin infections .

Other Therapeutic Potentials

Mechanism of Action

Cannabichromene exerts its effects by interacting with the endocannabinoid system. It primarily acts on the transient receptor potential vanilloid type-1 (TRPV1) and transient receptor potential ankyrin type-1 (TRPA1) receptors. By activating these receptors, this compound can modulate pain and inflammation. Additionally, it inhibits the reuptake of endocannabinoids like anandamide, enhancing their effects .

Comparison with Similar Compounds

Cannabichromene vs. Δ9-Tetrahydrocannabinol (THC)

Property CBC THC
Psychoactivity Non-psychoactive Psychoactive
Primary Receptors TRPV1, TRPA1 CB1, CB2
Anticancer Activity Synergistic with THC (IC₅₀: 13.05–13.68 µg/mL in UC cells) Direct CB2-mediated apoptosis
Anti-inflammatory Superior to phenylbutazone in rat edema models Moderate via CB2 activation

Key Findings :

  • Synergy : A 6:1 CBC:THC ratio demonstrated potent cytotoxicity against bladder cancer cells (T24 and HTB-9), with Bliss model analysis confirming synergy .
  • Receptor Induction : CBC + THC upregulated CB1/CB2 receptor expression in T24 cells (2.6-fold and 2.56-fold, respectively), enhancing apoptotic signaling .

This compound vs. Cannabidiol (CBD)

Property CBC CBD
Receptor Modulation TRPV1 agonist CB1 negative allosteric modulator, CB2 inverse agonist
Anticancer Mechanism Induces F-actin disruption and cell cycle arrest Promotes XIAP/Smac-mediated apoptosis
Neuroprotection Supports neurogenesis via TRP channels Reduces seizures via GABA modulation

Key Findings :

  • Cytotoxicity : While CBD alone showed moderate activity (IC₅₀: ~13.8 µg/mL), CBC + THC matched its efficacy in UC cells, suggesting complementary pathways .
  • Entourage Effect : Both compounds enhance the antitumor activity of terpenes (e.g., β-caryophyllene) in breast cancer models .

This compound vs. Cannabigerol (CBG)

Property CBC CBG
Biosynthetic Role Derived from CBCA decarboxylation Precursor to CBC, CBD, THC
Antimicrobial Strong antibacterial (Gram+), moderate antifungal Broad-spectrum antimicrobial
Anticancer Apoptosis via sphingolipid metabolism Prostate cancer cell inhibition

Key Findings :

  • CBC and CBG synergize in crude extracts, with CBC enhancing CBG’s antiproliferative effects in vitro .

Synergistic Interactions and Entourage Effect

  • CBC + THC : Reduced T24 cell viability by 60% at 17.2 µg/mL + 2.8 µg/mL, surpassing individual effects .
  • CBC + CBD + Terpenes : In triple-negative breast cancer cells, CBC potentiated CBD’s cytotoxicity by 40% via CB2 activation .
  • Receptor Cross-Talk : TRPV1 and CB2 co-activation by CBC and THC disrupts F-actin integrity, inhibiting cancer cell migration .

Research Findings and Clinical Implications

Anticancer Activity

  • Bladder Cancer : CBC + THC induced G2/M cell cycle arrest and caspase-3 activation in T24 cells, with IC₅₀ values comparable to Mitomycin-C .
  • Mechanistic Insights : CB2 inverse agonists (e.g., SR144528) blocked 80% of CBC + THC cytotoxicity, highlighting CB2’s role .

Anti-inflammatory and Antimicrobial Effects

  • CBC reduced carrageenan-induced edema by 50% at 10 mg/kg, outperforming phenylbutazone .
  • Exhibited potent activity against Staphylococcus aureus (MIC: 2 µg/mL) .

Data Tables

Table 1: Cytotoxicity of CBC and Comparators in UC Cells

Compound/Combination Cell Line IC₅₀ (µg/mL) Reference
CBC + THC (6:1) T24 13.05–13.68
CBD T24 13.8
Crude Cannabis Extract T24 20.25

Table 2: Receptor Affinity and Pathways

Compound CB1 CB2 TRPV1 Primary Pathway
CBC - - +++ Apoptosis, cell migration
THC +++ ++ + CB1/CB2-mediated signaling
CBD - + ++ Allosteric modulation, oxidative stress

Biological Activity

Cannabichromene (CBC) is a non-psychoactive cannabinoid derived from the Cannabis sativa plant, recognized for its potential therapeutic properties. As one of the major cannabinoids, CBC has garnered attention for its biological activities, particularly in the realms of anti-inflammatory and analgesic effects, as well as its interactions with various biological pathways and receptors.

1. Anti-Inflammatory Properties

Recent studies have demonstrated that CBC exhibits significant anti-inflammatory effects. A notable study investigated the impact of CBC on inflammation-related gene expression and protein production in RAW 264.7 cells, a murine macrophage cell line. The findings indicated that CBC treatment led to:

  • Suppression of Nitric Oxide (NO) Production : CBC significantly reduced NO levels, which are typically elevated during inflammatory responses.
  • Downregulation of Inflammatory Cytokines : CBC inhibited the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Inhibition of iNOS and COX-2 : Protein expression analysis revealed that CBC decreased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial mediators in inflammation pathways .

Table 1: Effects of this compound on Inflammatory Markers

MarkerEffect of CBC Treatment
Nitric Oxide (NO)Decreased production
TNF-αDownregulated
IL-6Downregulated
iNOSInhibited
COX-2Inhibited

2. Analgesic Effects

CBC has also been shown to possess analgesic properties. Research utilizing animal models demonstrated that CBC effectively reduced pain sensitivity in both male and female mice subjected to formalin tests and other nociceptive assays. The compound's mechanism appears to involve modulation of pain pathways through interaction with cannabinoid receptors and transient receptor potential (TRP) channels.

Key Findings:

  • Receptor Binding Profile : CBC interacts selectively with CB2 receptors and TRP channels like TRPV1, contributing to its antinociceptive effects.
  • Gender Differences : Studies indicated a more pronounced analgesic effect in male mice compared to females at certain dosages .

3. Antibacterial and Antifungal Activity

Beyond its anti-inflammatory and analgesic properties, CBC has demonstrated antibacterial and antifungal activities. Research indicates that CBC is effective against various strains of bacteria, including Staphylococcus aureus, and exhibits mild antifungal effects against yeast-like fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusStrong
Gram-negative bacteriaModerate
Yeast-like fungiMild to moderate

The biological activity of CBC is primarily mediated through its interaction with the endocannabinoid system (ECS). It has been shown to influence several key receptors:

  • CB2 Receptor : Primarily involved in immune response modulation.
  • TRP Channels : Engage in pain perception and inflammation processes.

CBC does not significantly activate CB1 receptors, which are primarily associated with psychoactive effects, thereby making it a safer alternative for therapeutic applications .

Case Study 1: In Vivo Anti-Inflammatory Effects

A study involving a carrageenan-induced paw edema model in rats revealed that CBC significantly reduced edema compared to control groups treated with phenylbutazone, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In another study, male mice treated with CBC showed a marked decrease in mechanical sensitivity in neuropathic pain models, suggesting its efficacy in managing chronic pain conditions .

Q & A

Q. What analytical methods are recommended for quantifying CBC in plant material, and how can reproducibility be ensured?

Basic Research Focus
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for CBC quantification. Key parameters include:

  • Retention time : CBC elutes at ~26.3 minutes under standard GC conditions .
  • NIST library matching : A similarity score ≥98% ensures accurate identification .
  • Calibration curves : Use CBC reference standards to validate linearity (e.g., R² > 0.99) and sensitivity (limit of detection <1 ng/mL).
    To ensure reproducibility, document column type, temperature gradients, and ionization settings. Include internal standards (e.g., deuterated cannabinoids) to correct for matrix effects .

Q. How can molecular docking studies elucidate CBC’s stereospecific interactions with cannabinoid receptors?

Advanced Research Focus
AutoDock 4.2.6 with Lamarckian genetic algorithms is used to model CBC’s binding to CB2 receptors:

  • Receptor preparation : Optimize the CB2 crystal structure (e.g., PDB ID: 6KPC) by adding polar hydrogens and Kollman charges .
  • Ligand preparation : Separate (-)-CBC and (+)-CBC isomers (PubChem IDs: 76971722, 21668219) and assign torsion degrees of freedom .
  • Grid parameters : Set a 60×60×60 ų box centered on the binding pocket (X:9.05, Y:-1.00, Z:-44.63) to capture key interactions .
    Cluster analysis (RMSD <1.0 Å) and binding energy calculations reveal that only (-)-CBC activates CB2, highlighting stereospecificity .

Q. What experimental evidence supports CBC’s biosynthesis pathway in Cannabis sativa?

Basic Research Focus
CBC originates from cannabigerolic acid (CBGA) via CBCA synthase, followed by decarboxylation. Key steps include:

  • Enzymatic conversion : Isolate CBCA synthase and validate activity using HPLC to track CBGA depletion .
  • Decarboxylation kinetics : Heat CBCA at 110°C for 30–60 minutes and monitor CBC formation via UV spectrophotometry (λ = 220 nm) .
    Strain selection (e.g., high-CBC chemovars) and gene expression profiling (qPCR) confirm pathway regulation .

Q. How should pharmacokinetic (PK) studies of CBC in humans be designed to account for entourage effects?

Advanced Research Focus

  • Cohort design : Administer CBC with CBD/Δ9-THC to mimic real-world cannabis use. Use crossover trials to control inter-individual variability .
  • Plasma analysis : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤0.1 ng/mL to detect CBC metabolites (e.g., hydroxylated derivatives) .
  • Data normalization : Adjust for CYP450 enzyme inhibition by co-administered cannabinoids using in vitro microsomal assays .

Q. How can conflicting data on CBC’s receptor activation (e.g., CB2 agonism vs. inactivity) be resolved?

Advanced Research Focus
Contradictions arise from isomer-specific activity and assay conditions:

  • Isomer separation : Use chiral chromatography to isolate (-)-CBC and (+)-CBC before in vitro testing .
  • Functional assays : Compare cAMP inhibition (CB2 agonism) and β-arrestin recruitment in HEK293 cells transfected with CB2 receptors .
  • Controls : Include known agonists (e.g., AM-12033) and antagonists (e.g., SR144528) to validate assay sensitivity .

Q. What chromatographic techniques optimize CBC isomer isolation for mechanistic studies?

Basic Research Focus

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (95:5) mobile phase to resolve (-)-CBC and (+)-CBC .
  • Validation : Confirm enantiopurity via optical rotation (e.g., (-)-CBC: [α]D = -52°) and circular dichroism .

Q. What in vitro models assess CBC’s neurogenic potential, and what endpoints are critical?

Advanced Research Focus

  • Neural stem/progenitor cells (NSPCs) : Isolate NSPCs from rodent hippocampi and treat with CBC (1–10 µM) .
  • Endpoints : Measure proliferation (BrdU incorporation), differentiation (β-III-tubulin/GFAP staining), and neurotrophic factor secretion (BDNF ELISA) .
  • Controls : Compare with CBD and validate via siRNA knockdown of TRPV1/PPARγ receptors to identify CBC-specific pathways .

Properties

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H30O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80942873
Record name Cannabichromene
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Molecular Weight

314.5 g/mol
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CAS No.

20675-51-8, 18793-28-7
Record name (±)-Cannabichromene
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Synthesis routes and methods I

Procedure details

The reaction of 5 g. olivetol (27.8 mmole), 1.652 g. n-propylamine (2.3 ml., 27.8 mmole) and 4.6 ml. citral (27.8 mmole) in 55 ml. toluene was carried out in the same manner as described under Example 1. The refluxing time was 7 hours. Gas chromatographic analysis of the reaction mixture showed 61.62% CBC, 4.01% Cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
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2.3 mL
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27.8 mmol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a three-necked, 2 liter round bottomed flask fitted with a condenser, a dropping funnel and a mechanical stirrer, was added 90 g. (0.5 mole) of powdered olivetol and 36.5 g. (53.2 ml., 0.5 mole) t-butylamine and the mixture dissolved in 1 liter toluene. The reaction mixture was then stirred for awhile when a brownish white gelatinous material appeared. The mixture was then heated to 50° C. and stirred constantly. To the resulting clear brown solution was added 76 g. (85.6 ml., 0.5 mole) citral dropwise. After complete addition of citral, the reaction mixture was refluxed for 9 hours, cooled to room temperature and the solvent evaporated to give 166.8 g. of crude reaction mixture.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
53.2 mL
Type
reactant
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1 L
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85.6 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a three-necked round bottomed flask (100 ml capacity), fitted with a dropping funnel and a condenser was added 5 g. olivetol (27.8 mmole) and 2.03 g. (2.96 ml., 27.8 mmole) t-butyl amine in 55 ml toluene and the mixture was heated to 50°-60° C., 4.23 g. (4.76 ml., 27.8 mmole) of citral was then added dropwise. The mixture was refluxed for 9 hours, after which time it was cooled to room temperature and the solvent evaporated to give 9.3 g. of crude reaction mixture. Gas chromatographic analysis of the reaction mixture showed 59.46% CBC (molar conversion), 5.04% cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
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Quantity
55 mL
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4.76 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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